molecular formula C21H35N5O2 B12912486 N2-palmitoylguanine CAS No. 21047-87-0

N2-palmitoylguanine

Cat. No.: B12912486
CAS No.: 21047-87-0
M. Wt: 389.5 g/mol
InChI Key: OFRCCDYYOMSXAM-UHFFFAOYSA-N
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Description

Contextualizing Modified Guanine (B1146940) Derivatives in Biological Systems

Guanine is one of the four main nucleobases found in DNA and RNA. ontosight.aiontosight.ai However, its roles in biology extend beyond simply encoding genetic information. Guanine and its derivatives are involved in cellular signaling, energy transfer, and the formation of non-canonical nucleic acid structures. ontosight.airesearchgate.net

Modifications to the guanine structure can dramatically alter its properties and biological interactions. ontosight.aiontosight.ai For instance, guanine-rich sequences in nucleic acids can fold into four-stranded structures known as G-quadruplexes, which are stabilized by hydrogen bonds between guanine bases. nih.govmdpi.comwikipedia.org These structures are implicated in key cellular processes like gene regulation and telomere maintenance. nih.govmdpi.complos.org Chemical modifications to guanine, such as at the C8 or N2 positions, can influence the stability and conformation of G-quadruplexes. nih.govmdpi.comrsc.org Furthermore, modified guanine derivatives are a major focus in medicinal chemistry, where they are explored as potential therapeutic agents for cancer, viral infections, and neurological disorders by interacting with targets like enzymes and receptors. ontosight.aiontosight.ai

Significance of N2-palmitoylguanine as a Model Compound and Research Tool

The primary significance of this compound lies in its role as a protected building block in organic synthesis. The attachment of a palmitoyl (B13399708) group—a 16-carbon fatty acid—to the N2 position of the guanine base serves a critical function: it acts as a temporary protecting group for the exocyclic amino group.

This protection is essential during the multi-step synthesis of modified nucleosides. It renders the N2-amino group unreactive, allowing chemists to perform specific modifications on other parts of the molecule, such as the sugar moiety, without unintended side reactions. google.comrsc.org Once the desired modifications are complete, the palmitoyl group can be removed to yield the final target nucleoside.

This compound is frequently used in glycosylation reactions, where a sugar part is attached to the modified base. google.comresearchgate.net For example, it has been a key reactant in the chemical synthesis of 2′-amino-2′-deoxyguanosine, a modified nucleoside used in biochemical studies. google.com In these syntheses, silylated this compound is reacted with a modified sugar to form the crucial bond between the base and the sugar. google.comresearchgate.net Its use ensures that the reaction occurs at the correct nitrogen atom (N9) of the purine (B94841) ring and prevents unwanted reactions at the N2-amine. google.com

Table 1: Properties of this compound This interactive table summarizes the basic chemical properties of the compound.

PropertyValue
Chemical Formula C21H35N5O2
Molecular Weight 389.54 g/mol
Synonyms N-(9H-Purin-2-yl)hexadecanamide, 2-(Palmitoylamino)guanine
Key Feature Lipophilic palmitoyl group attached to the N2-amino position of guanine

Overview of Research Trajectories for this compound

The main research trajectory involving this compound is its continued application as a fundamental tool in synthetic chemistry for producing novel nucleoside analogues. google.comchim.itacs.org The research is not focused on the intrinsic biological effects of this compound itself, but rather on using it to build more complex molecules that have potential biological or therapeutic relevance.

Studies demonstrate its use in various synthetic strategies:

Transglycosylation Reactions: It serves as the guanine source in chemoenzymatic synthesis methods, where an enzyme transfers a sugar moiety from a pyrimidine (B1678525) nucleoside to this compound. mathnet.ru

Synthesis of Fluorinated Nucleosides: It has been used in condensation reactions with fluorinated sugar derivatives to create 2'-deoxy-2'-fluoroguanosine (B44010) and its anomers, which are valuable for studying the effects of fluorine substitution on biological activity. researchgate.net

Preparation of Aminodeoxy-nucleosides: It is a key starting material for synthesizing various aminodeoxy-ribofuranosyl guanosine (B1672433) analogues, which are investigated for their biological properties. google.com

Table 2: Examples of this compound in Chemical Synthesis This interactive table showcases the role of this compound as a reactant in the synthesis of other important compounds.

Reactant(s)Product(s)Research GoalReference(s)
This compound, 1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-ribofuranose2′-deoxy-2′-fluoroguanosine and its anomersSynthesis of fluorinated nucleoside analogues researchgate.net
This compound, 1,3,5-tri-O-acetyl-2-azido-2-deoxy-D-ribofuranose2′-amino-2′-deoxy-β-D-ribofuranosyl guanine nucleosidesSynthesis of aminodeoxy-nucleoside analogues google.com
This compound, 2′-amino-2′-deoxyuridine2′-amino-2′-deoxyguanosineChemical transglycosylation to produce aminodeoxy-purine nucleosides google.com
This compound, Acetal 60 (a 1,3-dioxolane (B20135) derivative)1,3-dioxolane 1′-homonucleoside of guanineSynthesis of 1'-homonucleosides chim.it

Properties

CAS No.

21047-87-0

Molecular Formula

C21H35N5O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(6-oxo-1,7-dihydropurin-2-yl)hexadecanamide

InChI

InChI=1S/C21H35N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(27)24-21-25-19-18(20(28)26-21)22-16-23-19/h16H,2-15H2,1H3,(H3,22,23,24,25,26,27,28)

InChI Key

OFRCCDYYOMSXAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

Synthetic Strategies for N2 Palmitoylguanine and Its Derivative Library

Chemical Synthesis Methodologies for N2-palmitoylguanine

The synthesis of this compound and its incorporation into larger biomolecules like nucleosides, nucleotides, and oligonucleotides is a multi-step process that relies on precise control of chemical reactivity. This is achieved through a strategic application of protecting groups and carefully optimized reaction conditions to ensure high yields and correct isomeric products. The methodologies focus on the acylation of the guanine (B1146940) base, its subsequent glycosylation, and finally its preparation for automated oligonucleotide synthesis.

Acylation and Protection Strategies on Guanine Core

The foundational step in synthesizing this compound-containing molecules is the selective acylation of the exocyclic amino group (N2) of the guanine heterocycle. This is complicated by the presence of other reactive sites within the guanine core, namely the lactam function at O6 and the N7/N9 positions of the imidazole (B134444) ring, which can undergo undesired side reactions. umich.edu To prevent these modifications, a robust protection strategy is essential.

The N2 position is typically acylated using palmitoyl (B13399708) chloride or a similar activated derivative of palmitic acid. However, to guide this reaction and prevent reactions at other sites, the guanine molecule is often modified with other protecting groups. A common strategy involves the protection of the O6 oxygen. Groups like the diphenylcarbamoyl group are introduced, which not only protect the O6 position but also enhance the solubility of the otherwise poorly soluble guanine derivatives. researchgate.net Furthermore, protecting the O6 position sterically hinders the nearby N7 position, which is crucial for subsequent glycosylation reactions. researchgate.net Other acyl groups, such as isobutyryl or acetyl, are also used for N2 protection in various synthetic schemes, but the long alkyl chain of the palmitoyl group imparts significant lipophilicity.

The successful synthesis of oligonucleotides is highly dependent on the proper use of protecting groups for the nucleoside building blocks. researchgate.net These groups must be stable throughout the multiple cycles of oligonucleotide synthesis but removable under specific conditions at the end. umich.edu

Position on GuanineProtecting GroupPurposeReference
N2 (exocyclic amino)PalmitoylPrevents side reactions during synthesis; provides the core modification. researchgate.net
O6 (lactam)DiphenylcarbamoylIncreases solubility; prevents O-alkylation; directs N9 regioselectivity. researchgate.net
O6 (lactam)p-Nitrophenylethyl (NPE)Protects the lactam moiety against electrophilic reagents. nih.gov
N2 (exocyclic amino)Dimethylformamidine (dmf)A common, base-labile protecting group for the amino function. nih.gov

Glycosylation Reactions Utilizing this compound as a Nucleobase Component

Once the this compound base is appropriately protected, the next critical step is the attachment of a sugar moiety to form a nucleoside. This glycosylation reaction presents two major stereochemical challenges: achieving stereoselectivity at the anomeric carbon (C1') of the sugar and ensuring regioselectivity of the bond to the guanine base (N9 vs. N7).

The formation of the glycosidic bond must be controlled to produce the desired anomer, which in natural nucleic acids is the β-anomer. Stereoselectivity is typically achieved through a mechanism known as neighboring-group participation. researchgate.net In this approach, a protecting group, commonly an acyl group like acetyl or benzoyl, is placed at the C2' position of the sugar. During the reaction, this C2' protecting group attacks the anomeric center, forming a transient cyclic acyloxonium ion intermediate. This intermediate effectively shields the α-face of the sugar, forcing the incoming this compound nucleobase to attack from the opposite (β) face. This results in the highly stereoselective formation of the β-glycosidic bond.

A persistent challenge in purine (B94841) chemistry is controlling the site of alkylation (or glycosylation), as reactions can occur at either the N7 or N9 position of the purine ring, yielding a mixture of regioisomers that are often difficult to separate. researchgate.net The direct glycosylation of a silylated this compound, for instance, can afford a mixture of N7 and N9 isomers. researchgate.net

To overcome this, synthetic strategies are employed to strongly favor N9 substitution. The most effective method involves the introduction of a bulky protecting group at the O6 position of the guanine core, as mentioned previously. The O6-diphenylcarbamoyl group, for example, provides sufficient steric hindrance to block the adjacent N7 position, thereby directing the electrophilic sugar exclusively to the N9 position. researchgate.net This strategy leads to high yields of the desired N9-regioisomer, which is essential for creating biologically relevant nucleosides and oligonucleotides. The distinction between N7 and N9 isomers can be confirmed using NMR spectroscopy, where the chemical shift difference between C5 and C8 carbons is significantly larger for N7 isomers compared to N9 isomers. nih.gov

Guanine DerivativeReaction ConditionObserved OutcomeReference
Silylated this compoundCoupling with azido-dideoxyribofuranosylMixture of N9 (7a, 7b) and N7 (8a, 8b) isomers is obtained. researchgate.net
N2-acetyl-6-O-diphenylcarbamoylguanineCoupling with glycosyl acetates (trimethylsilyl triflate catalysis)9-substituted guanine compounds formed in high yields with no 7-isomers detected. researchgate.net

Synthesis of this compound-Containing Nucleosides and Nucleotides

Following the successful and regioselective glycosylation of this compound, the resulting product is a protected nucleoside. To be used in the synthesis of nucleic acids, this nucleoside must be converted first into a phosphoramidite (B1245037) derivative, which is a type of activated nucleotide. This involves several additional steps, including the protection of the 5'-hydroxyl group of the sugar, typically with a dimethoxytrityl (DMT) group, and the phosphitylation of the 3'-hydroxyl group. The N2-palmitoyl group remains on the guanine base throughout these transformations, serving as the essential nucleobase protecting group. nih.govresearchgate.net

The incorporation of N2-palmitoylguanosine into DNA or RNA oligonucleotides is accomplished using automated solid-phase synthesis based on phosphoramidite chemistry. twistbioscience.comresearchgate.net This method has become the gold standard for synthesizing oligonucleotides due to its high efficiency and amenability to automation. nih.gov The N2-palmitoylguanosine, prepared as a 3'-phosphoramidite building block, is used in a four-step cycle:

Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the growing oligonucleotide chain (which is attached to a solid support) is removed.

Coupling: The N2-palmitoylguanosine phosphoramidite is activated and couples to the free 5'-hydroxyl of the growing chain, extending the oligonucleotide by one unit. The N2-palmitoyl group is stable under these conditions and prevents any undesired reactions at the guanine base.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus avoiding the formation of deletion mutants.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage, typically using an iodine solution.

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups, including the N2-palmitoyl group, are removed in a final deprotection step, typically using aqueous ammonia, to yield the final, purified oligonucleotide.

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

The synthesis of this compound and its derivatives through chemoenzymatic and biocatalytic methods represents a sophisticated and increasingly explored area of green chemistry. These approaches leverage the inherent selectivity and efficiency of enzymes to achieve specific chemical transformations that are often challenging to accomplish through traditional organic synthesis. By combining the principles of enzymology with synthetic chemistry, researchers can develop novel routes to acylated guanine compounds with high precision and under mild reaction conditions.

Enzyme-Mediated Derivatization of Guanine Nucleosides

The enzymatic derivatization of guanine nucleosides, such as guanosine (B1672433), offers a promising strategy for the regioselective introduction of acyl groups. While the primary focus of many studies has been on the acylation of the sugar moiety, the potential for N2-acylation of the guanine base is an area of growing interest.

Lipases are a class of enzymes that have been extensively utilized for the acylation of nucleosides. These enzymes, particularly immobilized lipases like Novozym 435 (Candida antarctica lipase (B570770) B), are known for their high catalytic activity and stability in non-aqueous solvents, making them suitable for a variety of synthetic applications. nih.govacs.org In the context of nucleoside modification, lipases typically exhibit a strong preference for acylating the primary 5'-hydroxyl group of the ribose or deoxyribose sugar. nih.gov This regioselectivity is a key advantage, as it obviates the need for complex protection and deprotection steps often required in chemical synthesis.

While direct enzymatic N2-palmitoylation of guanosine is not extensively documented, the ability of lipases to catalyze N-acylation reactions in other contexts suggests its feasibility. For instance, lipases have been successfully employed for the N-acylation of various amino alcohols and other amino compounds. nih.gov The reaction mechanism for lipase-catalyzed N-acylation can proceed through direct amidation or via an initial O-acylation followed by an O- to N-acyl migration. nih.gov The specific reaction pathway and the selectivity for N-acylation over O-acylation are influenced by several factors, including the enzyme, the substrates, the solvent, and the reaction temperature.

To achieve N2-palmitoylation of guanine or its nucleosides, careful optimization of reaction conditions would be necessary. This could involve screening a variety of lipases and other hydrolases for their ability to accept guanosine as a substrate and palmitic acid (or an activated derivative) as the acyl donor. The choice of solvent is also critical, as it can influence enzyme conformation and substrate solubility, thereby affecting both activity and selectivity.

Table 1: Potential Lipases for N2-Acylation of Guanine Nucleosides and Key Reaction Parameters

EnzymeTypical SubstratesPotential for N-AcylationKey Optimization Parameters
Novozym 435 (Candida antarctica lipase B)Nucleosides (hydroxyl groups), Alcohols, AminesDemonstrated for various amino compoundsSolvent, Temperature, Acyl donor, Water activity
Thermomyces lanuginosus LipaseNucleosides (hydroxyl groups)Potentially applicableSubstrate engineering, Solvent polarity
Pseudomonas cepacia LipaseNucleosides (hydroxyl and amino groups)Reported for secondary aminespH, Immobilization support

Engineered Biocatalysts for Specific N2-palmitoylation

Given the inherent challenge of achieving specific N2-acylation of the guanine base with native enzymes that are often selective for other functional groups, the development of engineered biocatalysts presents a highly promising avenue. Protein engineering techniques, such as directed evolution and rational design, can be employed to create enzymes with novel or enhanced catalytic activities tailored for a specific transformation. nih.gov

Directed Evolution: This approach mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. It involves generating a large library of enzyme variants through random mutagenesis of the gene encoding the enzyme. This library is then subjected to a high-throughput screening or selection process to identify variants that exhibit the desired activity, in this case, the specific N2-palmitoylation of guanine or its nucleosides. The genes of the improved variants are then used as templates for further rounds of mutagenesis and screening, leading to a cumulative improvement in catalytic efficiency and selectivity. nih.govmpg.de

Rational Design: In contrast to the random approach of directed evolution, rational design relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. duke.edu Using computational modeling and site-directed mutagenesis, specific amino acid residues in the enzyme's active site can be altered to accommodate the guanine substrate and promote the desired N2-acylation reaction. For example, residues that may sterically hinder the binding of the guanine base or those that favor interaction with the sugar moiety could be targeted for modification.

Acyltransferases are a class of enzymes that are naturally involved in the transfer of acyl groups and represent a promising starting point for engineering. nih.gov By modifying the substrate-binding pocket of an acyltransferase, it may be possible to create a biocatalyst that specifically recognizes the N2-amino group of guanine and catalyzes its palmitoylation.

The development of such engineered biocatalysts could lead to highly efficient and selective processes for the synthesis of this compound and a library of related derivatives. This would not only provide valuable tools for chemical biology research but also open up possibilities for the development of novel therapeutic agents.

Table 2: Strategies for Engineering Biocatalysts for N2-palmitoylation of Guanine

Engineering StrategyApproachKey StepsPotential Advantages
Directed EvolutionRandom mutagenesis and high-throughput screening1. Gene mutagenesis to create a library of enzyme variants. 2. Expression of variants in a suitable host. 3. Screening for N2-palmitoylation activity. 4. Iterative rounds of mutagenesis and screening.Does not require prior knowledge of enzyme structure; can lead to unexpected beneficial mutations.
Rational DesignSite-directed mutagenesis based on structural information1. Obtain the 3D structure of a suitable scaffold enzyme (e.g., an acyltransferase). 2. Use computational modeling to predict mutations that will favor guanine binding and N2-acylation. 3. Create specific mutants via site-directed mutagenesis. 4. Characterize the catalytic activity of the engineered enzymes.More targeted and less labor-intensive in terms of screening; can provide insights into structure-function relationships.
Substrate EngineeringModification of the guanine substrate1. Synthesize guanine derivatives with altered properties. 2. Test these derivatives as substrates for existing enzymes.Can help to identify enzymes with latent activity for the desired transformation.

Metabolic and Enzymatic Pathways Involving N2 Palmitoylguanine

Identification of Enzymes Catalyzing N2-palmitoylation of Guanine (B1146940)

While the specific enzyme responsible for attaching a palmitoyl (B13399708) group to the N2 position of guanine has not been definitively isolated and characterized in the literature, the reaction falls under the broad category of N-acylation. It is hypothesized that an N-acyltransferase is responsible for this modification.

The catalytic process for the formation of N2-palmitoylguanine would involve an enzyme that recognizes both guanine (or a guanine-containing molecule like a nucleotide) and an activated form of palmitic acid, typically palmitoyl-CoA.

Substrate Recognition : The enzyme's active site would possess distinct binding pockets to accommodate both substrates. The guanine-binding pocket would likely utilize hydrogen bonds and electrostatic interactions to ensure specificity for the purine (B94841) base. Key amino acid residues would be positioned to recognize the unique functional groups of guanine. The palmitoyl-CoA binding site would feature a hydrophobic channel to accommodate the long acyl chain of the palmitoyl group. wou.edusemanticscholar.org The recognition and binding of substrates often induce conformational changes in the enzyme, positioning the reactive groups for catalysis. semanticscholar.org

Catalytic Mechanisms : The reaction is expected to proceed via a nucleophilic attack mechanism. wou.edu The exocyclic amino group (N2) of guanine acts as the nucleophile, attacking the electrophilic carbonyl carbon of palmitoyl-CoA. The enzyme's active site would facilitate this by stabilizing the transition state. This often involves a catalytic triad (B1167595) of amino acid residues (e.g., Asp-His-Glu) or other general acid-base catalysis, where a basic residue deprotonates the guanine N2-amine to increase its nucleophilicity, and an acidic residue might protonate the CoA leaving group to facilitate its departure. semanticscholar.orgyoutube.com

Table 1: Hypothetical Characteristics of a Putative this compound Synthesizing Enzyme

FeatureDescriptionProbable Amino Acid Residues Involved
Guanine Binding PocketRecognizes the specific structure of the guanine base.Aspartate, Glutamate, Arginine, Lysine (for H-bonding)
Palmitoyl-CoA ChannelA hydrophobic tunnel that binds the long fatty acid chain.Leucine, Isoleucine, Valine, Phenylalanine
Catalytic SiteOrients substrates and facilitates the chemical reaction.Histidine, Aspartate, Serine (as part of a catalytic triad)

Many enzymatic reactions, particularly those involving transferase and ligase activity, require non-protein chemical compounds known as cofactors to be active. uniprot.org These can be inorganic ions or complex organic molecules called coenzymes. news-medical.net For a putative this compound acyltransferase, several types of cofactors could be essential.

Metal Ions : Divalent metal ions such as Magnesium (Mg²⁺) or Manganese (Mn²⁺) are common cofactors for enzymes that utilize nucleotide triphosphates (like ATP, which might be required for guanine activation in an alternative pathway). mdpi.com These ions can help to properly orient the substrate, stabilize negative charges, and facilitate the catalytic process. uniprot.org

Catabolism and Degradation of this compound in Biological Contexts

The breakdown of this compound is essential for recycling its components and regulating its cellular levels. This process involves the cleavage of the amide bond linking the palmitoyl group to the guanine base.

The primary mechanism for degrading this compound is expected to be enzymatic hydrolysis. This reaction would be catalyzed by a type of hydrolase, likely an amidohydrolase or amidase, which specializes in cleaving amide bonds. An analogous process is the enzymatic hydrolysis of N-palmitoyl-amino acids, which has been observed in organisms like Mycobacterium avium. nih.gov Such enzymes use a water molecule to attack the carbonyl carbon of the amide bond, leading to the release of palmitic acid and guanine. The active site would stabilize the tetrahedral intermediate formed during this hydrolytic reaction.

Once liberated, the palmitoyl and guanine components enter their respective, well-established metabolic pathways. uoanbar.edu.iq

Fate of the Palmitoyl Moiety : Palmitic acid (as palmitate) is transported into the mitochondria where it undergoes β-oxidation. This cyclical pathway shortens the fatty acid chain by two carbons in each cycle, generating Acetyl-CoA, NADH, and FADH₂. ufp.pt The Acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO₂, or it can be used for the synthesis of ketone bodies. The NADH and FADH₂ are used in the electron transport chain to produce large amounts of ATP. ufp.pt

Fate of the Guanine Moiety : The guanine base can be either salvaged or catabolized.

Salvage Pathway : Guanine can be converted back into the nucleotide Guanosine (B1672433) Monophosphate (GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a substrate. nih.gov This allows the cell to efficiently reuse the purine base.

Catabolic Pathway : If not salvaged, guanine is converted to xanthine (B1682287) by the enzyme guanine deaminase. Xanthine is then oxidized by xanthine oxidase to form uric acid, which is the final product of purine degradation in humans and is excreted in the urine. nih.govnih.gov

Table 2: Summary of Metabolic Fates of this compound Degradation Products

ComponentInitial Product of HydrolysisKey Metabolic PathwayPrimary End-Products/Function
Palmitoyl GroupPalmitic Acidβ-OxidationAcetyl-CoA, NADH, FADH₂ (for ATP production)
Guanine MoietyGuanineSalvage PathwayGMP (re-enters nucleotide pool)
Guanine MoietyGuanineCatabolic PathwayUric Acid (excretion)

Regulatory Mechanisms Governing this compound Levels

The intracellular concentration of this compound must be tightly controlled to ensure its functions are executed correctly without causing cellular disruption. This regulation likely occurs at multiple levels, primarily by modulating the activity of the synthesizing and degrading enzymes. nih.gov

Enzyme Expression : The genes encoding the putative this compound synthase and hydrolase may be subject to transcriptional regulation. The cell could increase or decrease the synthesis of these enzymes in response to specific metabolic signals or developmental cues. This is a common long-term strategy for metabolic control. nih.gov

Allosteric Regulation : The activity of the enzymes could be rapidly modulated by the binding of small molecules (allosteric effectors) to sites other than the active site. For example, high levels of the product, this compound, might act as a feedback inhibitor for its own synthase, a common regulatory motif in metabolic pathways. nih.gov

Substrate Availability : The rate of synthesis is inherently dependent on the available pools of guanine and activated palmitic acid (palmitoyl-CoA). Therefore, the regulation of purine metabolism and fatty acid metabolism indirectly controls the levels of this compound. ufp.ptnih.gov

Compartmentation : The localization of the enzymes and substrates within specific cellular compartments (e.g., cytosol, mitochondria, nucleus) can also serve as a regulatory mechanism, restricting the reaction to certain cellular locations and times. nih.gov

The Metabolic Journey of this compound: An Uncharted Territory

While the chemical compound this compound is utilized in synthetic organic chemistry, particularly in the laboratory-based construction of modified nucleosides, a comprehensive understanding of its metabolic and enzymatic pathways within biological systems remains largely undefined in publicly available scientific literature. Research to date has focused on its role as a chemical reagent rather than as a naturally occurring metabolite with a defined physiological role.

The synthesis of various nucleoside analogues often employs this compound as a protected form of guanine. nih.govchim.itgoogle.com This lipophilic protecting group facilitates solubility in organic solvents and allows for specific chemical reactions at other positions of the guanine base or the sugar moiety. nih.govgoogle.com For instance, it has been used in glycosylation reactions to produce modified guanosine derivatives. nih.govacs.org In these synthetic schemes, the palmitoyl group is eventually removed to yield the final desired product. nih.gov

Despite its utility in chemical synthesis, there is a conspicuous absence of evidence in the current body of research to suggest that this compound is a component of endogenous metabolic pathways. Searches for enzymes that might synthesize or degrade this compound, the transcriptional or post-translational controls that would regulate such enzymes, and the cellular responses that could modulate its turnover have not yielded specific information.

Broader concepts of nitrogen metabolism and post-translational modifications like palmitoylation are well-studied. Nitrogen is a fundamental element in biological molecules, and its metabolism is tightly regulated. nih.govd-nb.infonih.gov This regulation occurs at both the transcriptional and post-transcriptional levels, controlling the expression and activity of enzymes involved in pathways like amino acid synthesis, nucleotide synthesis, and waste excretion. nih.govd-nb.infofrontiersin.org

Similarly, protein palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues of proteins, is a crucial post-translational modification. nih.govnih.gov This process is regulated by a family of enzymes known as palmitoyl acyltransferases (PATs), often containing a DHHC motif, and is reversed by acyl-protein thioesterases (APTs). nih.govnih.gov Palmitoylation influences protein trafficking, stability, and protein-protein interactions. nih.gov Synaptic activity, for example, can modulate the post-translational modification of certain DHHC enzymes, thereby affecting their function. nih.gov

However, the link between these general metabolic principles and the specific compound this compound is not established. It is plausible that if N2-acylated guanine derivatives do exist in vivo, their metabolism would be governed by specific enzymes under transcriptional and post-translational control, and their levels would likely fluctuate in response to cellular needs. Yet, without direct research on this compound's metabolic fate, any discussion remains speculative.

Further investigation is required to determine if this compound or similar N2-acylated purines are present in biological systems and what their physiological significance might be. Future research could explore the possibility of novel enzymatic pathways for the acylation and deacylation of nucleotide bases and the regulatory mechanisms that would govern such processes. Until such studies are conducted, the metabolic and enzymatic pathways involving this compound remain an uncharted area of biochemical research.

Molecular Interactions and Biological Functions of N2 Palmitoylguanine

Interactions with Nucleic Acids

The formation of adducts at the exocyclic amino group of purines is a common form of DNA damage resulting from exposure to reactive chemical species. nih.govuleth.ca For bulky adducts at the N2 position of guanine (B1146940), such as those derived from polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) (B[a]P), the resulting impact on DNA conformation is significant and well-documented. These adducts typically position the bulky moiety in the minor groove of the DNA double helix. embopress.orgnih.gov This placement leads to considerable distortion of the DNA structure, including a widened minor groove and disruptions in the base pairing at and near the lesion site. nih.govresearchgate.net

The specific conformation adopted by the adduct—for instance, whether it lies parallel to the groove or intercalates between base pairs—is influenced by the adduct's size, stereochemistry, and the local DNA sequence. nih.govnih.govoup.com For example, different stereoisomers of B[a]P-N2-dG adducts can either reside in the minor groove while maintaining Watson-Crick hydrogen bonding, or they can intercalate, displacing the modified guanine and its complementary cytosine from the helix. embopress.orgnih.gov Given the size and flexibility of the 16-carbon palmitoyl (B13399708) chain, it is highly probable that an N2-palmitoylguanine adduct would also reside in the minor groove, causing significant helical distortion to avoid steric clashes. Computational modeling of other bulky adducts has shown that such modifications induce structural perturbations, including changes to helical parameters like twist and rise, which are critical determinants of their biological processing. uleth.ca

Table 1: Conformational Characteristics of Bulky Guanine Adducts in DNA

Adduct TypePositionObserved ConformationImpact on DNA HelixSource
(+)-trans-B[a]P-dGN2-GuanineBulky group in minor groove, pointing 5'Maintains Watson-Crick pairing but with weakened H-bonds; helix destabilization. embopress.orgnih.gov
(-)-trans-B[a]P-dGN2-GuanineBulky group in minor groove, pointing 3'Maintains Watson-Crick pairing but with weakened H-bonds. embopress.org
(+)-cis-B[a]P-dGN2-GuanineBase-displaced intercalationDisrupts Watson-Crick pairing; modified guanine displaced to minor groove, cytosine to major groove. embopress.orgnih.gov
dG-AAFC8-GuanineSyn orientation, stacked conformationPromotes slipped replication intermediates, leading to frameshift mutations. oup.com
ALII-N2-dGN2-GuanineTwisted at carcinogen-purine linkageInduces significant structural perturbations and conformational heterogeneity. uleth.caoup.com

While direct studies on this compound in RNA are not available, research on smaller N2-guanine modifications in RNA provides foundational insights. N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m22G) are common modifications in transfer RNA (tRNA) that are crucial for proper folding and stability. frontiersin.org These modifications, typically found at the junctions of stems and loops, help to prevent the formation of incorrect or aberrant base pairs, thereby ensuring the correct tertiary structure of the tRNA molecule. frontiersin.org

The introduction of a much larger and highly hydrophobic palmitoyl group would be expected to cause more profound structural perturbations. Such a bulky adduct would likely disrupt the canonical A-form helix of RNA secondary structures and could interfere with the formation of complex tertiary folds. The long, lipophilic palmitoyl chain might also mediate novel interactions, potentially associating with hydrophobic pockets within large ribonucleoprotein (RNP) complexes or even with cellular membranes, thereby altering the localization and function of the modified RNA molecule. Proteins are known to interact with RNA through a combination of electrostatic interactions, hydrogen bonding, and hydrophobic effects. thermofisher.com A large hydrophobic adduct like this compound could significantly alter these interaction surfaces.

In RNA, modifications such as N2,N2-dimethylguanosine are linked to decreased tRNA stability when absent, suggesting they play a role in maintaining the structural integrity of the molecule. frontiersin.org The introduction of a large palmitoyl group would likely have a destabilizing effect on local RNA secondary structures due to steric hindrance. The hydrophobic nature of the palmitoyl chain could also influence RNA stability in different solvent environments, a factor known to affect nucleic acid interactions. nih.gov

Protein-N2-palmitoylguanine Interactions

The interaction of proteins with DNA or RNA containing an this compound adduct would be dominated by the lesion's steric bulk and the significant structural distortion it imposes. Key protein classes expected to interact with such a lesion include DNA repair enzymes and specialized DNA polymerases.

No proteins have been identified that specifically bind to this compound. However, based on the extensive literature on bulky adduct repair and replication, key protein candidates can be identified.

Nucleotide Excision Repair (NER) Proteins: The NER pathway is the primary mechanism for removing bulky DNA lesions that distort the helix. nih.gov In eukaryotes, the lesion is recognized by the XPC-HR23B protein complex, which detects the structural perturbation rather than the specific chemical adduct. embopress.orgmdpi.com In prokaryotes, the UvrABC endonuclease complex performs a similar function. nih.gov Given that this compound would create a significant distortion, it is a probable substrate for the NER machinery.

Translesion Synthesis (TLS) DNA Polymerases: When replicative polymerases encounter bulky adducts, they often stall. nih.govnih.gov Specialized TLS polymerases can take over to bypass the damage. Human DNA polymerase kappa (pol κ) is notably efficient at bypassing bulky N2-guanine adducts, often inserting the correct nucleotide (dCTP) opposite the lesion in an error-free manner. mdpi.comnih.govnih.gov In contrast, other polymerases, like pol eta or replicative polymerases such as T7 DNA polymerase, are severely blocked by adducts larger than an ethyl group at the N2 position. nih.govnih.gov Therefore, DNA polymerase kappa is a primary candidate for a protein that interacts productively with an this compound lesion during DNA replication.

Table 2: Proteins Known to Interact with Bulky N2-Guanine Adducts

Protein/ComplexFunctionInteraction with N2-Guanine AdductSource
XPC-HR23B (Human)DNA Damage Recognition (NER)Binds to DNA with bulky adducts, recognizing helical distortion. Binding affinity and repair efficiency vary with adduct conformation. embopress.orgmdpi.com
UvrABC Nuclease (Prokaryotic)DNA Damage Recognition & Incision (NER)Recognizes and cleaves DNA flanking bulky adducts. acs.orgnih.gov
DNA Polymerase Kappa (pol κ)Translesion Synthesis (TLS)Efficiently and often accurately bypasses a wide range of bulky N2-guanine adducts. mdpi.comnih.govnih.gov
DNA Polymerase Eta (pol η)Translesion Synthesis (TLS)Effectively bypasses smaller N2-alkylguanine adducts but is severely blocked by very bulky adducts. nih.gov
Replicative Polymerases (e.g., T7, RT)DNA ReplicationStrongly blocked by N2-guanine adducts larger than a methyl group. nih.gov

The mechanisms by which proteins recognize and process bulky N2-guanine adducts are based on structure and conformation rather than specific chemical interactions with the adduct itself.

Recognition by NER Machinery: The recognition of a bulky lesion like this compound by the XPC-HR23B complex is driven by the thermodynamic instability and structural distortion of the DNA. uleth.camdpi.com XPC probes the DNA helix for abnormal conformations, and upon finding a lesion, it initiates a cascade of events leading to the recruitment of other NER factors. The efficiency of recognition and subsequent repair can depend heavily on the specific conformation of the adduct and how it affects DNA flexibility and unwinding. embopress.org

Recognition by DNA Polymerase Kappa: The ability of pol κ to bypass bulky N2-dG adducts is attributed to its uniquely spacious active site. Unlike high-fidelity polymerases that have tight active sites to enforce correct Watson-Crick geometry, pol κ can accommodate a template base with a large adduct in the minor groove. nih.gov This structural tolerance allows the polymerase to position the adducted guanine in a way that still permits proper base pairing with an incoming dCTP, leading to error-free synthesis. The mechanism is one of steric accommodation rather than specific chemical recognition of the palmitoyl group. Studies with other bulky adducts show that this bypass is most efficient for lesions at the N2 position of guanine. mdpi.comnih.gov

In the context of RNA, recognition of a palmitoylated guanine would likely involve RNA-binding proteins (RBPs). RBPs use a variety of domains to interact with RNA, and these interactions are sensitive to RNA structure. nih.gov A bulky, hydrophobic adduct could either block the binding of a specific RBP by disrupting a recognition motif or create a novel binding site for proteins with hydrophobic pockets, thereby altering the regulatory landscape of the modified RNA. frontiersin.orgthermofisher.com

Allosteric Modulation of Enzyme Activity by this compound

Allosteric regulation is a fundamental biological mechanism where the activity of an enzyme is modulated by the binding of an effector molecule at a site other than the enzyme's active site, known as the allosteric site. numberanalytics.comlibretexts.org This binding event induces a conformational change in the enzyme, which can either enhance (allosteric activation) or inhibit (allosteric inhibition) its catalytic function. libretexts.orgbyjus.com Allosteric enzymes are distinguished by their sigmoidal reaction kinetics, in contrast to the hyperbolic curves described by the Michaelis-Menten model, which is a result of the cooperative binding of substrates to their multiple active sites. libretexts.orgmgcub.ac.in

While allosteric regulation is a widespread control mechanism for metabolic pathways, there is no direct evidence within the reviewed scientific literature to suggest that this compound itself functions as a natural allosteric modulator of enzyme activity. Its primary documented significance is its role as a protected reactant in the chemical synthesis of sophisticated nucleoside analogues. chim.itgoogle.com The attachment of the palmitoyl group to the N2 position of guanine serves to protect the amino group during synthesis, enabling chemists to construct modified nucleosides. These synthetic compounds can then be employed as molecular probes to investigate enzymatic mechanisms, which may include the study of allosteric regulation. mgcub.ac.in

Role in Cellular Processes (Mechanistic Studies)

Influence on Gene Expression and RNA Processing

Gene expression is the complex process by which the genetic information encoded in a gene is used to synthesize a functional product, such as a protein or a non-coding RNA molecule. wikipedia.org This process is tightly regulated at multiple stages, including transcription, RNA processing (such as splicing and polyadenylation), and translation. wikipedia.orgyoutube.com Modifications to the RNA molecule itself, including the chemical alteration of its constituent nucleosides, represent a critical layer of gene expression regulation that can fine-tune RNA maturation, stability, and function. nih.govfrontiersin.orgnih.gov

Participation in Signal Transduction Pathways (e.g., related to guanine signaling)

Signal transduction pathways are the mechanisms by which cells receive, process, and respond to external or internal signals. Guanine and its nucleotide derivatives are central to many of these pathways. researchgate.net A major family of signaling proteins are the guanine nucleotide-binding proteins (G proteins), which act as molecular switches in cascades that regulate a vast array of cellular processes. researchgate.net These pathways can be initiated by the binding of extracellular nucleotides to G protein-coupled receptors, such as the P2Y receptor family. researchgate.net

This compound is not known to be a natural signaling molecule that participates directly in these cascades. Instead, its value lies in its application in the synthesis of specialized guanosine (B1672433) analogues that are used to explore and characterize these very signaling pathways. google.comresearchgate.net For example, this compound has been employed as a starting material in the synthesis of 2′-deoxy-2′-fluoroguanosine. researchgate.netacs.org Such modified nucleosides can serve as valuable probes to study the ligand-binding properties of receptors or the substrate specificity of enzymes involved in guanine-related signal transduction. researchgate.net

Impact on Membrane Dynamics and Lipid-Protein Interactions (due to palmitoyl group)

Cellular membranes are dynamic structures whose organization and function depend heavily on the interactions between lipids and proteins. nus.edu.sgnih.gov The biophysical properties of the membrane, which are dictated by its lipid composition, can modulate the conformation and function of embedded proteins, thereby influencing critical cellular events like signaling and transport. frontiersin.orgnih.gov

The chemical structure of this compound is amphipathic, consisting of a polar guanine headgroup and a long, nonpolar 16-carbon palmitoyl tail. This structure is reminiscent of other lipid molecules that interact with cell membranes. The palmitoyl group, in particular, is known for its role in protein palmitoylation, a post-translational modification that anchors proteins to cellular membranes and influences their trafficking and localization.

While its established role is as a synthetic intermediate, acs.orgrsc.org the physical properties of this compound suggest a potential for it to interact with lipid bilayers. The hydrophobic palmitoyl tail could theoretically intercalate into the membrane core, with the guanine headgroup positioned at the aqueous interface. However, it is crucial to note that there are no direct experimental studies in the reviewed literature confirming this interaction or detailing its impact on membrane dynamics or lipid-protein interactions. The primary and well-documented use of this compound remains in the field of synthetic chemistry for the production of nucleoside analogues. rsc.orgacs.org

MoleculeHydrophilic ComponentHydrophobic ComponentPrimary Role
This compoundGuanine basePalmitoyl (C16) fatty acyl chainSynthetic intermediate for nucleoside analogues google.com
PhosphatidylcholineCholine, Phosphate (B84403), GlycerolTwo fatty acyl chainsMajor structural component of eukaryotic cell membranes nus.edu.sg
CholesterolHydroxyl groupSteroid ring system and hydrocarbon tailMembrane fluidity regulator nus.edu.sg

Advanced Analytical and Biophysical Characterization of N2 Palmitoylguanine

Chromatographic and Mass Spectrometric Approaches for Detection and Quantification

Chromatography coupled with mass spectrometry provides an exceptionally sensitive and specific platform for the analysis of N2-palmitoylguanine. nih.gov These methods are crucial for both identifying the compound and quantifying it in various samples.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS instruments provide mass data accurate to several decimal places, which is critical for determining a molecule's elemental composition. msu.edusavemyexams.com For this compound (C21H35N5O2), the theoretical exact mass allows it to be distinguished from other potential isobaric compounds—molecules that have the same nominal mass but different elemental formulas. msu.edu

By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can confirm the molecular formula. savemyexams.com Analysis of the isotopic pattern, which arises from the natural abundance of isotopes like ¹³C and ¹⁵N, further corroborates the proposed elemental composition, providing a high degree of confidence in the molecular identification. spectroscopyonline.com

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C21H35N5O2
Nominal Mass 405
Monoisotopic Mass 405.2801
Theoretical [M+H]⁺ Ion 406.2879

This table presents the calculated mass values for this compound, which are used as reference points in HRMS analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for detecting and quantifying trace levels of this compound within complex biological matrices such as plasma, cell lysates, or tissue extracts. altasciences.comveedalifesciences.comfrontiersin.org This technique combines the separation power of liquid chromatography (LC) with the specificity and sensitivity of tandem mass spectrometry (MS/MS). mpi-bremen.denih.gov

The process typically involves a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. nih.govaltasciences.com The extract is then injected into an LC system, often utilizing reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) to separate this compound from other components. nih.gov

Following chromatographic separation, the compound enters the mass spectrometer. In MS/MS analysis, a specific precursor ion corresponding to this compound is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for reliable quantification, even at very low concentrations. frontiersin.org The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting analytical variability, thereby ensuring high accuracy and precision. nih.govwuxiapptec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound in solution. nuvisan.comaocs.orgazolifesciences.com It provides atomic-level information about the molecule's three-dimensional structure and dynamics.

For this compound derivatives that include a sugar moiety (forming a nucleoside), ¹H and ¹³C NMR are critical for determining key conformational features. The orientation of the guanine (B1146940) base relative to the sugar ring around the N-glycosidic bond (the χ torsion angle) can be determined as either syn or anti. nakb.org This is often elucidated through Nuclear Overhauser Effect (NOE) experiments, which detect through-space proximity between specific protons on the base and the sugar.

The conformation of the sugar ring itself, known as the sugar pucker, describes the out-of-plane displacement of the furanose ring atoms. nakb.org The most common puckers are C2'-endo and C3'-endo. nakb.orgnih.gov These conformations can be determined by analyzing the scalar coupling constants (J-couplings) between adjacent protons in the sugar ring using specialized NMR experiments. researchgate.netnih.gov

Table 2: Representative NMR Parameters for Conformational Analysis

NMR ParameterStructural InformationTypical Experiment
NOE Signal Proximity between base (H8) and sugar (H1') protonsNOESY, ROESY
³J(H1'-H2') Coupling Constant Sugar Pucker ConformationCOSY, 1D ¹H NMR
¹³C Chemical Shifts Ring Pucker, Glycosidic Torsion Angle¹³C NMR, HSQC

This table outlines the NMR parameters and experiments used to define the three-dimensional structure of nucleoside derivatives like those of this compound.

Ligand-observed NMR methods are powerful for studying the binding interactions between this compound and macromolecular targets like proteins or nucleic acids. evotec.com These techniques are particularly useful when the target is large or available in limited quantities. nuvisan.com In these experiments, the NMR signals of this compound (the ligand) are monitored in the presence and absence of its binding partner. sygnaturediscovery.com

Techniques such as Saturation Transfer Difference (STD) NMR, water-ligand observed via gradient spectroscopy (waterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation experiments can confirm binding and even map the binding epitope. mdpi.com Changes in the ligand's NMR spectrum—such as signal broadening, chemical shift perturbations, or the appearance of transferred saturation—provide direct evidence of an interaction and identify the parts of the this compound molecule that are in close contact with the macromolecule. sygnaturediscovery.commdpi.com

X-ray Crystallography of this compound-Macromolecule Complexes

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of molecules in their crystalline state. jeolusa.commayo.edu For this compound, this technique is most powerfully applied to study its interaction with a macromolecular target by determining the crystal structure of the complex. nih.govriken.jp

The process requires obtaining high-quality crystals of the this compound-macromolecule complex, which can be a significant challenge. nih.gov This involves co-purifying the complex or soaking the ligand into pre-formed crystals of the macromolecule. riken.jp Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. riken.jp The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the entire complex, including the bound this compound, can be modeled. jeolusa.com

The final structure provides an atomic-level snapshot of the binding mode, revealing the precise orientation of this compound in the binding pocket and detailing all the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mayo.edunih.gov

Co-crystallization Strategies for Structural Insights

Obtaining a high-resolution crystal structure of this compound in complex with its biological target is essential for understanding its mechanism of action at an atomic level. Co-crystallization, the process of crystallizing a ligand with its target molecule, presents several challenges, particularly for a lipidated compound which may have solubility and stability issues. nih.govnih.gov Various strategies are employed to overcome these hurdles.

Solution-based methods are a primary approach, where the target protein and this compound are mixed in a solution that promotes binding and subsequent crystallization. nih.gov The choice of solvent is critical, as it must maintain the integrity of both the protein and the lipidated nucleoside. nih.gov Techniques such as vapor diffusion (hanging drop or sitting drop) are commonly used. In this method, a drop containing the protein-ligand complex is allowed to equilibrate with a larger reservoir solution, slowly increasing the concentration of the precipitant and inducing crystal formation.

Another strategy is reaction co-crystallization, which is suitable when the components have different solubilities. nih.gov Furthermore, to improve the chances of forming high-quality crystals, screening different conditions is necessary. This includes varying the pH, temperature, precipitant type (e.g., polyethylene (B3416737) glycols, salts), and the molar ratio of this compound to its target. youtube.com Given the amphipathic nature of this compound, the inclusion of detergents or lipidic cubic phases might be necessary to maintain its solubility and facilitate interaction with a membrane-associated or cytosolic protein partner.

Solid-based methods, such as liquid-assisted grinding, offer an alternative, solvent-minimal approach to screening for co-crystal formation, though they are more typically applied to small molecule co-crystals. researchgate.netdrugdiscoverytoday.com

Resolution of Interaction Interfaces

Once a high-quality co-crystal is obtained and diffracted using X-rays, the resulting electron density map allows for the precise modeling of the this compound molecule within the binding pocket of its target. researchgate.net The resolution of this structure reveals the specific molecular interactions that stabilize the complex.

The interaction interface can be analyzed to identify key contacts:

Hydrogen Bonds: The guanine moiety of this compound is rich in hydrogen bond donors and acceptors. Specific residues within the protein's binding site, such as asparagine, glutamine, arginine, or the peptide backbone, can form a network of hydrogen bonds with the guanine base, contributing to binding specificity.

Hydrophobic Interactions: The long palmitoyl (B13399708) chain is expected to be buried within a hydrophobic pocket or channel of the target protein. This interaction would be stabilized by the hydrophobic effect, where the exclusion of water molecules from the nonpolar surfaces of the lipid tail and the protein pocket provides a significant driving force for binding. researchgate.net Amino acid residues like leucine, isoleucine, valine, and phenylalanine would likely line this pocket.

Analysis of the interface provides a structural basis for the molecule's affinity and selectivity, guiding further studies and potential modification of the compound to enhance its binding properties.

Fluorescence Spectroscopy and Calorimetric Methods for Interaction Dynamics

While crystallography provides a static picture, understanding the dynamic nature of the interaction in solution is equally crucial. cnr.itnih.gov Techniques like fluorescence spectroscopy and calorimetry offer powerful, label-free methods to quantify the thermodynamics and kinetics of binding. cnr.itwiley.com

Fluorescence spectroscopy is a highly sensitive technique used to detect molecular interactions. horiba.comwikipedia.org If the target protein contains intrinsic fluorophores, such as tryptophan or tyrosine residues, their fluorescence emission spectrum may change upon ligand binding. This change can be a shift in the emission maximum or a change in fluorescence intensity (quenching or enhancement), which can be monitored to determine binding affinity. horiba.com

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of biomolecular interactions. upm.esglycopedia.eu It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target molecule. cureffi.org In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein at a constant temperature. nih.gov

Each injection of the ligand results in a heat change until the protein becomes saturated. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields a complete thermodynamic profile of the interaction. upm.esglycopedia.eu

Table 1: Hypothetical Thermodynamic Parameters for this compound Binding to Target Protein X as Determined by ITC

ParameterValueDescription
Stoichiometry (n) 1.05Indicates a 1:1 binding ratio of this compound to the target protein.
Dissociation Constant (Kd) 150 nMMeasures the binding affinity; a lower value indicates a stronger interaction.
Enthalpy Change (ΔH) -12.5 kcal/molThe negative value indicates that the binding is an enthalpically driven, exothermic reaction, likely due to the formation of favorable hydrogen bonds and van der Waals interactions.
Entropy Change (ΔS) -14.2 cal/mol·KThe negative value suggests an increase in order upon binding, which can result from the conformational restriction of the ligand and protein. This unfavorable entropy is overcome by the favorable enthalpy change.
Gibbs Free Energy (ΔG) -8.2 kcal/molCalculated from ΔG = ΔH - TΔS, the negative value confirms that the binding event is spontaneous.

This data is illustrative and represents a plausible outcome for a specific protein-ligand interaction.

This thermodynamic signature provides deep insight into the forces driving the association. For instance, a large negative enthalpy change suggests that hydrogen bonding and van der Waals forces are major contributors to the binding energy. cureffi.org

Surface Plasmon Resonance (SPR) for Kinetic Analysis

While ITC provides thermodynamic data, it does not typically resolve the rates of binding. Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free optical technique used to measure the kinetics of molecular interactions, including the association (on-rate) and dissociation (off-rate) of a ligand. wikipedia.orgnih.gov

In an SPR experiment, the target protein is typically immobilized on the surface of a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). wikipedia.orgresearchgate.net

The resulting sensorgram plots the SPR signal versus time and has distinct phases:

Association Phase: As the analyte flows over the surface, the signal increases as the complex forms.

Equilibrium Phase: The signal plateaus when the rate of association equals the rate of dissociation.

Dissociation Phase: When the analyte solution is replaced with a buffer, the signal decreases as the complex dissociates.

By fitting the association and dissociation curves, the kinetic rate constants can be determined.

Table 2: Hypothetical Kinetic and Affinity Data for this compound Binding to Target Protein X via SPR

ParameterValueDescription
Association Rate Constant (ka) 2.1 x 105 M-1s-1Describes the rate at which the protein-ligand complex is formed.
Dissociation Rate Constant (kd) 3.15 x 10-2 s-1Describes the rate at which the complex breaks apart; a smaller value indicates a more stable complex.
Dissociation Constant (KD) 150 nMCalculated as kd/ka, this represents the binding affinity at equilibrium and should be consistent with the value obtained from ITC.

This data is illustrative and represents a plausible outcome for a specific protein-ligand interaction.

This kinetic information is crucial, as the duration of a ligand's engagement with its target (residence time, which is the inverse of kd) can be a more significant determinant of biological activity than affinity alone. wiley.com

Computational and Theoretical Investigations of N2 Palmitoylguanine

Molecular Docking and Dynamics Simulations of Interactions

Molecular docking and dynamics simulations are instrumental in predicting and analyzing how N2-palmitoylguanine interacts with biological macromolecules, such as proteins. plos.org Docking predicts the preferred orientation of the molecule when bound to a target, while molecular dynamics (MD) simulations provide a view of the dynamic evolution of the complex over time, offering insights into its stability and conformational changes. plos.orgmdpi.com

The prediction of binding affinity is a critical aspect of computational drug discovery, helping to rank potential molecules before synthesis and experimental testing. nih.gov Structure-based virtual screening, which includes molecular docking, evaluates the likelihood of a ligand binding to a protein target through scoring functions. nih.gov These functions estimate the free energy of binding, with more negative scores typically indicating a stronger interaction.

For this compound, docking studies could be employed to predict its binding affinity to various targets. The long palmitoyl (B13399708) chain introduces significant hydrophobicity, suggesting potential interactions with hydrophobic pockets in target proteins. The guanine (B1146940) headgroup can form specific hydrogen bonds, similar to other N2-substituted guanine derivatives that have been studied as enzyme inhibitors. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Against a Kinase Target This table is illustrative and based on typical data from docking studies.

Molecular dynamics simulations can further refine these predictions by assessing the stability of the docked pose over a set period, typically nanoseconds. biotechrep.ir Analysis of root-mean-square deviation (RMSD) can indicate whether the ligand-protein complex remains stable or undergoes significant conformational changes. mdpi.com

The function of a molecule is intrinsically linked to its three-dimensional structure. nih.gov this compound, with its long and flexible palmitoyl chain, can adopt a multitude of conformations. Conformational ensemble analysis aims to explore this landscape of possible shapes. nih.gov Methods like OpenEye's Omega2 software can be used to generate a large set of low-energy conformations. nih.gov

Understanding this conformational ensemble is crucial because the biologically active conformation (the shape the molecule adopts when bound to its target) may not be the lowest energy conformation in solution. nih.gov Statistical analysis can reveal the energy distribution of these conformations, providing insights into the energetic penalty required for the molecule to adopt its bound state. The flexibility of the palmitoyl chain allows it to adapt to the shape of various binding pockets, which could be a key factor in its biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. nih.gov Methods like Density Functional Theory (DFT) and coupled cluster (CC2) can provide detailed information on electron distribution, molecular orbitals, and the energies of different molecular states. nih.govnih.gov

Quantum chemistry can be used to model chemical reactions, calculating the energy changes along a reaction pathway. This allows for the determination of transition states and activation energies, providing a deeper understanding of reaction mechanisms. For the N2-palmitoylation of guanine, theoretical calculations could elucidate the mechanism of how the palmitoyl group is attached to the N2 position of the guanine ring.

One possible pathway could involve the reaction of guanine with an activated form of palmitic acid, such as palmitoyl chloride. Computational modeling could compare the activation barriers for acylation at different positions on the guanine molecule, explaining the selectivity for the N2 position. Such studies are analogous to investigations into the reaction pathways of guanine oxidation, where computational methods have been used to identify intermediates and products. nih.govetsu.edu

The attachment of a long alkyl chain like palmitoyl to the guanine ring can significantly alter its electronic properties. Quantum chemical calculations can precisely quantify these changes. Key properties to investigate include:

Charge Distribution: The electron-donating or withdrawing nature of the palmitoyl-amide substituent can change the partial atomic charges on the atoms of the guanine ring system.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. Palmitoylation is expected to alter these energy levels, which could impact the molecule's role in electron transfer processes.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution from a perspective of an approaching reactant, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 2: Illustrative Comparison of Calculated Electronic Properties This table presents hypothetical data to illustrate the expected impact of palmitoylation based on quantum chemical principles.

Structure-Activity Relationship (SAR) Studies and Cheminformatics

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. mdpi.com By synthesizing and testing a series of related compounds (analogues), researchers can identify the chemical features responsible for the desired biological effect. nih.gov Cheminformatics employs computational methods to analyze these large datasets, build predictive models, and guide the design of new, more potent compounds. nih.govnih.gov

For this compound, SAR studies would involve synthesizing analogues with variations in both the fatty acid chain and the guanine core. For instance, the length of the alkyl chain could be varied (e.g., from C12 to C18) to determine the optimal length for activity. Research on other N2-substituted guanines has shown that hydrophobic groups on the N2 position can be potent inhibitors of enzymes like herpes simplex virus thymidine (B127349) kinases. nih.gov In one such study, compounds with hydrophobic, electron-attracting groups were found to be the most potent inhibitors. nih.gov

Table 3: Representative Data from SAR Studies of N2-Substituted Guanines as HSV-1 Thymidine Kinase Inhibitors Data adapted from Hildebrand et al., J Med Chem. 1990. nih.gov

This data demonstrates that modifications to the N2-substituent dramatically impact biological activity, with hydrophobic and electronic factors playing a key role. nih.gov A similar approach for this compound would provide crucial information for optimizing its potential therapeutic effects. Cheminformatics tools could then be used to build Quantitative Structure-Activity Relationship (QSAR) models, correlating physicochemical properties of the analogues with their measured activity to predict the potency of yet-unsynthesized compounds.

Design of this compound Analogs with Modulated Activities

The rational design of analogs of a parent compound like this compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. Computational approaches play a pivotal role in this process by predicting how structural modifications might influence a molecule's biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies represent a key computational tool. By developing mathematical models that correlate the chemical structures of a series of compounds with their biological activities, QSAR can guide the design of new, more potent analogs. For instance, a hypothetical QSAR study on this compound analogs could involve synthesizing a library of derivatives with variations in the palmitoyl chain length or substitutions on the guanine ring. The biological activity of these compounds would then be measured, and the data used to build a predictive QSAR model.

Molecular docking is another powerful technique. If the protein target of this compound were known, docking simulations could be used to predict the binding orientation and affinity of potential analogs within the protein's active site. This "in silico" screening allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, modifying the acyl chain of this compound could be explored computationally to enhance hydrophobic interactions within a target's binding pocket.

A hypothetical study on N2-substituted guanines as inhibitors of Herpes Simplex Virus (HSV) thymidine kinases demonstrated the principles of structure-activity relationships, where hydrophobic, electron-attracting groups on a phenyl ring attached to the N2 position of guanine were found to be potent inhibitors. nih.gov This type of analysis, if applied to this compound, could inform the design of analogs with potentially enhanced therapeutic effects.

A theoretical design strategy for this compound analogs might involve the modifications outlined in the table below, with the goal of exploring different aspects of its chemical space.

Analog Series Modification Strategy Intended Effect on Activity Computational Method for Evaluation
A Varying the length of the acyl chain (e.g., C12 to C20)Modulate lipophilicity and potential membrane interactions.Molecular Dynamics, QSAR
B Introducing unsaturation or branching in the acyl chainAlter conformational flexibility and binding interactions.Molecular Docking, Conformational Analysis
C Substitution at other positions on the guanine ringExplore additional binding interactions and selectivity.Molecular Docking, 3D-QSAR
D Replacing the guanine moiety with other purine (B94841) analogsInvestigate the importance of the guanine core for activity.Homology Modeling, Molecular Docking

Virtual Screening for Potential Modulators of this compound Pathways

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. If the biological pathways involving this compound were elucidated and its molecular targets identified, virtual screening could be a powerful tool to discover novel modulators.

Structure-based virtual screening (SBVS) would be applicable if the three-dimensional structure of this compound's target protein is known. In this approach, a library of compounds is computationally docked into the binding site of the target protein, and the compounds are ranked based on their predicted binding affinity. This allows for the identification of potential "hits" for further experimental testing.

Ligand-based virtual screening (LBVS) can be employed when the structure of the target is unknown, but a set of molecules with known activity is available. A computational model, or "pharmacophore," is built based on the common chemical features of the active molecules. This pharmacophore is then used to search for other compounds in a database that possess similar features.

The process of a typical virtual screening workflow is outlined below:

Step Description Computational Tools Outcome
1. Target Identification and Preparation Identifying the biological target of this compound and preparing its 3D structure for docking.Protein Data Bank (PDB), Molecular modeling softwareA prepared receptor structure for docking.
2. Ligand Library Preparation Assembling and preparing a large database of small molecules for screening.ZINC database, PubChem, Commercial databasesA library of 3D ligand structures.
3. Molecular Docking/Pharmacophore Screening Docking the ligand library to the target's binding site or screening against a pharmacophore model.AutoDock, Glide, GOLD, CatalystA ranked list of potential hit compounds.
4. Post-screening Analysis and Filtering Analyzing the docking results, applying filters for drug-likeness and other properties.Cheminformatics toolkitsA smaller, refined list of promising candidates.
5. Experimental Validation In vitro testing of the top-ranked candidates to confirm their biological activity.Biochemical assays, cell-based assaysExperimentally validated hit compounds.

While the specific application of these computational and theoretical methods to this compound is not yet documented in publicly available research, these established techniques provide a clear roadmap for future investigations into its biological activities and the development of novel therapeutic agents based on its structure.

Future Perspectives and Research Directions for N2 Palmitoylguanine

Development of N2-palmitoylguanine as a Chemical Probe for Cellular Processes

The unique structure of this compound, featuring a lipid chain attached to a nucleobase, presents an intriguing candidate for development as a chemical probe to investigate cellular processes. Chemical probes are small molecules designed to study and manipulate biological systems, often by targeting specific proteins or pathways. nih.gov The development of this compound-based probes could offer valuable tools to elucidate its currently unknown functions and interactions within the cell.

One approach involves creating bioorthogonal derivatives of this compound. For instance, an alkyne-modified version of a lipid metabolite has been successfully used to identify its cellular targets. nih.gov A similar strategy could be applied to this compound, allowing for its visualization and the identification of its binding partners through click chemistry. Furthermore, synthesizing analogues with modifications, such as replacing oxygen with sulfur (a 4-thio modification), has been shown to alter the inhibitory activity of similar nucleoside analogues, suggesting a way to modulate the potential biological activity of this compound derivatives. researchgate.net

These chemical tools would be instrumental in exploring the role of this compound in various cellular events. By tracking the localization and interactions of these probes, researchers could gain insights into the pathways and processes influenced by this lipidated guanine (B1146940) derivative.

Integration of this compound Research with Omics Technologies

Metabolomics and Lipidomics Approaches

Metabolomics and lipidomics, the comprehensive study of metabolites and lipids in a biological system, are powerful technologies to investigate the role of this compound. nih.govmdpi.com These approaches can provide a snapshot of the metabolic state of a cell or organism and how it is altered by the presence or absence of specific molecules. mdpi.com By applying untargeted metabolomics and lipidomics, researchers can analyze the global changes in the metabolome and lipidome in response to varying levels of this compound. nih.gov This could reveal metabolic pathways that are either upstream (involved in its synthesis) or downstream (affected by its presence) of this compound.

For example, studies have successfully used these techniques to identify changes in metabolite and lipid profiles in response to external stimuli or disease states. nih.govmdpi.com A similar methodology could be employed to compare cells with normal versus altered this compound levels, potentially identifying biomarkers or metabolic signatures associated with its function. The data generated from such studies would be extensive, often identifying hundreds to thousands of features that can be statistically analyzed to pinpoint significant changes. mdpi.combiorxiv.org

Proteomics to Identify Novel this compound Interactors

Proteomics, the large-scale study of proteins, offers a direct avenue to identify the proteins that physically interact with this compound. mdpi.com Techniques such as affinity purification-mass spectrometry (AP-MS) are well-suited for this purpose. frontiersin.org In a typical AP-MS experiment, a "bait" molecule, in this case, a modified version of this compound, is used to capture its interacting proteins ("prey") from a cell lysate. nih.govnih.gov These captured proteins are then identified by mass spectrometry. nih.gov

To distinguish true interactors from non-specific binding proteins, quantitative proteomics methods can be employed. frontiersin.org This allows for the comparison of proteins captured by the this compound bait versus a control, enabling the identification of specific binding partners. univr.it Another powerful technique is BioID, which uses a promiscuous biotin (B1667282) ligase fused to a protein of interest to label nearby proteins, providing information on both direct and proximal interactors within a cellular context. nih.gov Identifying these protein interactors is a crucial step in unraveling the molecular machinery through which this compound exerts its biological effects.

Exploring the Mechanistic Basis of this compound's Role in Specific Cellular Contexts

Understanding the precise molecular mechanisms by which this compound functions in different cellular environments is a key future research direction. This involves moving beyond identifying interactors to elucidating how these interactions translate into functional outcomes. For example, if proteomics studies identify an enzyme as an interactor, subsequent research would focus on whether this compound modulates its catalytic activity.

Investigating the role of this compound in specific cellular processes, such as signal transduction or gene expression, will be critical. rsc.org This could involve studying its effects on known signaling pathways or its potential to influence post-translational modifications of proteins. The synthesis of various analogues of this compound could be employed to probe structure-activity relationships, helping to pinpoint the specific chemical features responsible for its biological effects. researchgate.net

Innovations in Synthetic Biology for Studying this compound Biosynthesis and Function

Synthetic biology provides a powerful toolkit to study and engineer biological systems, and it can be applied to investigate this compound. nih.gov One of the major unknowns is the biosynthetic pathway responsible for producing this compound in cells. Synthetic biology approaches could be used to identify the genes and enzymes involved in its synthesis. This might involve screening gene libraries for their ability to produce this compound in a host organism that does not normally synthesize it. nih.gov

Once the biosynthetic pathway is identified, synthetic biology techniques can be used to engineer cells with altered this compound levels. ucsf.edu For example, genes in the pathway could be overexpressed to increase its production or knocked out to abolish it. These engineered cell lines would be invaluable for studying the functional consequences of this compound in a controlled manner. Furthermore, synthetic circuits could be designed to control the production of this compound both spatially and temporally within a cell, offering precise control for functional studies. ucsf.edu

Q & A

What are the established protocols for synthesizing N2-palmitoylguanine with high purity, and how can researchers optimize reaction conditions to minimize by-products?

Basic Research Question
Synthesis protocols for this compound typically involve palmitoyl group conjugation to guanine derivatives via acylation reactions. Key steps include:

  • Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to minimize hydrolysis .
  • Catalyst optimization : Employ coupling agents like HOBt/DCC (1-hydroxybenzotriazole/dicyclohexylcarbodiimide) for efficient amide bond formation .
  • By-product reduction : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Final purity should be validated via HPLC (>95%) and mass spectrometry .

How do researchers characterize the structural stability of this compound under varying physiological conditions, and what analytical techniques are most effective?

Basic Research Question
Stability studies require:

  • pH-dependent degradation assays : Incubate the compound in buffers mimicking physiological pH (4.5–7.4) and analyze degradation products via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles .
  • Oxidative stress testing : Expose the compound to reactive oxygen species (ROS) and quantify stability using NMR spectroscopy to detect structural changes .

What strategies are recommended for resolving discrepancies in reported biological activities of this compound across different experimental models?

Advanced Research Question
Contradictions in biological activity often stem from:

  • Model-specific variability : Compare results across in vitro (cell lines), ex vivo (tissue explants), and in vivo (animal models) systems, ensuring consistent dosing and exposure times .
  • Batch-to-batch variability : Standardize compound synthesis and purity verification across studies .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and meta-analysis to reconcile divergent findings .

In designing experiments to study the cellular uptake mechanisms of this compound, what control experiments and validation methods are essential?

Advanced Research Question
Key methodological considerations include:

  • Competitive inhibition assays : Co-treat cells with free palmitic acid to test receptor-mediated uptake specificity .
  • Subcellular localization : Use confocal microscopy with fluorescently tagged this compound analogs (e.g., BODIPY conjugates) .
  • Knockdown/knockout models : Employ CRISPR-Cas9 to silence putative transporters (e.g., CD36) and measure uptake efficiency .

How can researchers employ computational modeling to predict the interaction between this compound and target proteins, and what validation experiments are required?

Advanced Research Question
Computational approaches include:

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with lipid-binding domains (e.g., FABP4) .
  • Molecular dynamics (MD) simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories using GROMACS .
  • Experimental validation : Validate predictions via surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters .

What statistical frameworks are most appropriate for analyzing dose-response relationships in this compound efficacy studies?

Advanced Research Question
Robust statistical analysis requires:

  • Non-linear regression models : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate EC₅₀ values .
  • Bootstrap resampling : Assess confidence intervals for small sample sizes .
  • Multivariate analysis : Account for covariates (e.g., cell viability, pH) using ANCOVA .

How should researchers address challenges in reproducing published protocols for this compound-based assays?

Basic Research Question
Reproducibility hinges on:

  • Detailed methodology : Adhere to guidelines for reporting experimental conditions (e.g., NIH preclinical checklist) .
  • Reagent traceability : Document lot numbers and sources of critical reagents (e.g., enzymes, solvents) .
  • Independent replication : Collaborate with external labs to validate key findings, as emphasized in multi-laboratory validation studies .

What ethical considerations arise when designing animal studies to evaluate this compound toxicity?

Advanced Research Question
Ethical frameworks mandate:

  • 3Rs compliance : Replace, reduce, and refine animal use via in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .
  • Endpoint justification : Predefine humane endpoints (e.g., tumor size thresholds) to minimize suffering .
  • Transparency : Disclose all experimental protocols and adverse events in publications, aligning with ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.